molecular formula C23H18F2N2O2 B7700437 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7700437
M. Wt: 392.4 g/mol
InChI Key: AJGICQGMPVRQHR-UHFFFAOYSA-N
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Description

    Reactants: Intermediate from Step 2, 2-fluoroaniline

    Catalyst: Coupling agent (e.g., EDCI, HOBt)

    Conditions: Room temperature, inert atmosphere

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

  • Step 1: Formation of Tetrahydroquinoline Core

      Reactants: Aromatic aldehyde, amine

      Catalyst: Acid (e.g., hydrochloric acid)

      Conditions: Reflux in an appropriate solvent (e.g., ethanol)

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in DMF for nucleophilic substitution

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted tetrahydroquinoline derivatives

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and fluorophenyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-N-(2-chlorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • 1-(4-methylbenzoyl)-N-(2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • 1-(4-bromobenzoyl)-N-(2-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Uniqueness

1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(2-fluorophenyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O2/c24-18-10-7-15(8-11-18)23(29)27-13-3-4-16-14-17(9-12-21(16)27)22(28)26-20-6-2-1-5-19(20)25/h1-2,5-12,14H,3-4,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGICQGMPVRQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3F)N(C1)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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